molecular formula C21H24ClNO4 B607089 (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid CAS No. 929916-05-2

(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid

Cat. No. B607089
M. Wt: 389.88
InChI Key: PVCTYSQBVIGZRU-KRWDZBQOSA-N
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Description

DG-051 is a novel leukotriene A4 (LTA4H) hydrolase inhibitor of leukotriene B4 biosynthesis.

Scientific Research Applications

  • Synthesis and Chemical Analysis

    • A study by Zhang Dan-shen (2009) focuses on the synthesis of a compound structurally related to the given chemical, emphasizing the procedures for its creation and confirmation through IR, 1HNmR, and MS methods. This highlights the compound's significance in synthetic chemistry and analytical methodologies (Zhang Dan-shen, 2009).
  • Chlorophenoxy Acids in Agriculture and Environmental Analysis

    • Research by Wintersteiger et al. (1999) examines chlorophenoxy acids, similar in structure to the compound , noting their use as herbicides and the development of methods for detecting these compounds in environmental samples, especially in water sources (Wintersteiger et al., 1999).
  • Biological Activity in Muscle Chloride Channels

    • A study by Carbonara et al. (2001) explores the biological activity of compounds related to (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, specifically their interaction with muscle chloride channels, indicating potential pharmacological applications (Carbonara et al., 2001).
  • Analytical Chemistry and Food Safety

    • The work by Rosales-Conrado et al. (2005) involves detecting similar chlorophenoxy acid herbicides in food samples, such as apple juice, highlighting the role of such compounds in food safety and regulation (Rosales-Conrado et al., 2005).
  • Antimicrobial Activity

    • Mickevičienė et al. (2015) discuss the synthesis of derivatives containing the butanoic acid moiety and their antimicrobial activity, suggesting potential applications in combating microbial infections (Mickevičienė et al., 2015).
  • Mutagenicity and Carcinogenicity Studies

    • Jolivette et al. (1998) examine a structurally similar compound's mutagenicity and potential carcinogenic effects, crucial for understanding its safety profile in various applications (Jolivette et al., 1998).
  • Environmental Impact and Soil Interaction

    • Werner et al. (2012) provide insights into how related phenoxy herbicides interact with soil and other environmental factors, which is vital for assessing environmental impacts and mitigation strategies (Werner et al., 2012).
  • Advanced Synthesis Techniques

    • Uguen et al. (2021) explore microwave-assisted synthesis methods for related compounds, indicating advancements in chemical synthesis techniques and potential applications in various fields (Uguen et al., 2021).
  • Crystallography and Structural Analysis

    • Liu et al. (2009) delve into the crystal structure of a related compound, providing fundamental insights into its molecular structure and potential interactions (Liu et al., 2009).

properties

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCTYSQBVIGZRU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid

CAS RN

929916-05-2
Record name DG-051 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-051 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
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(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
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(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
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(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
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(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
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(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid

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